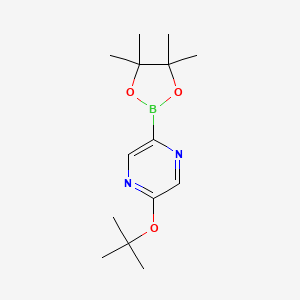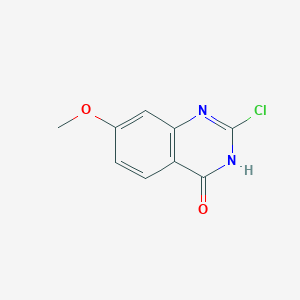
2-Chloro-7-methoxyquinazolin-4(3H)-one
Übersicht
Beschreibung
2-Chloro-7-methoxyquinazolin-4(3H)-one (CAS# 20197-98-2) is a research chemical . It has a molecular weight of 210.62 and a molecular formula of C9H7ClN2O2 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxyquinazolin-4(3H)-one can be represented by the SMILES notation: COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl . The InChI representation is: InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Several studies have been conducted on the synthesis of quinazoline derivatives, showcasing the chemical versatility and potential applications of 2-Chloro-7-methoxyquinazolin-4(3H)-one. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate demonstrates a multi-step process involving substitution, nitration, reduction, cyclization, and chlorination (Wang et al., 2015). This method highlights the compound's role in the development of complex molecular structures.
Chemosensors
Research on the development of chemosensors for metal ions has also incorporated quinazoline derivatives. A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selectivity for Cd^2+ ions over other metal ions, indicating potential applications in environmental monitoring and food safety (Prodi et al., 2001).
Anticancer Research
The exploration of quinazoline derivatives in anticancer research has shown promising results. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009).
Green Chemistry and Antimicrobial Screening
Studies in green chemistry have led to the synthesis of thiazolidinone derivatives from quinazoline compounds, demonstrating their antibacterial and antifungal activities. This research underscores the potential of quinazoline derivatives in developing new antimicrobial agents (Rana et al., 2008).
Tubulin-Binding Agents
Quinazoline derivatives have been investigated as tubulin-binding agents that disrupt tumor vasculature, offering a novel approach to cancer therapy. One study highlighted a quinazoline-based lead that inhibited tumor growth significantly without noticeable toxicity, indicating its potential as a cancer therapeutic (Cui et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYECPVPJPSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697216 | |
| Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinazolin-4(3H)-one | |
CAS RN |
20197-98-2 | |
| Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




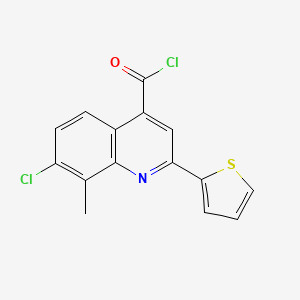
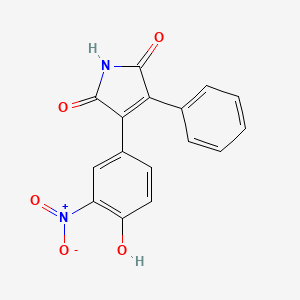
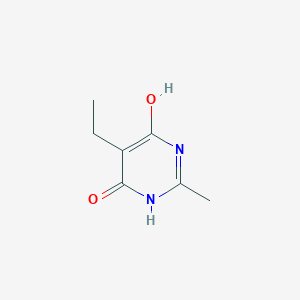

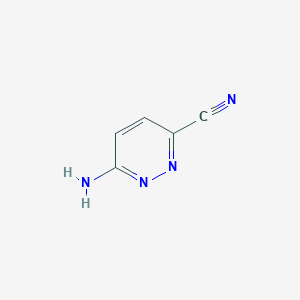
![Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate](/img/structure/B1486691.png)
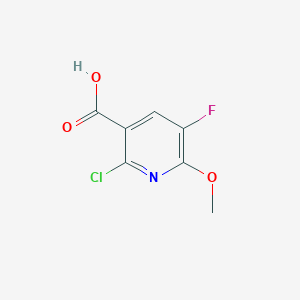

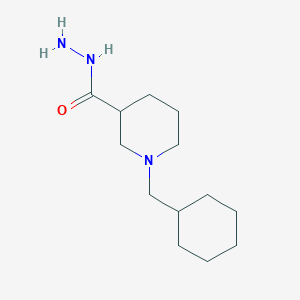
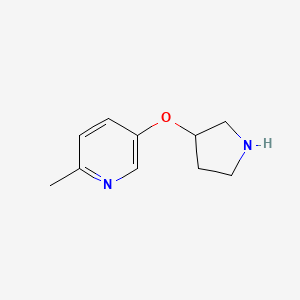
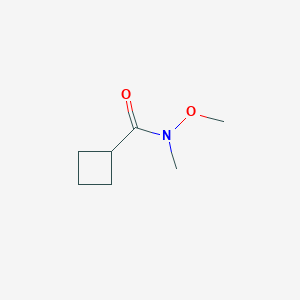
![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)
